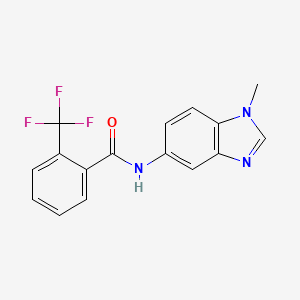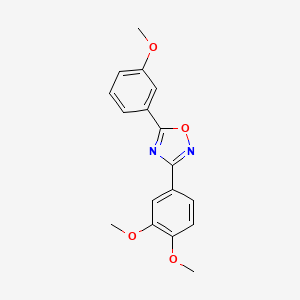
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide
描述
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience. TFB-TBOA belongs to the class of molecules called glutamate transport inhibitors, which are known to modulate the activity of glutamate receptors in the brain. In
作用机制
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter subtype 2 (EAAT2). EAAT2 is the predominant glutamate transporter in the brain, and its dysfunction has been linked to various neurological disorders. By inhibiting EAAT2, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide increases the extracellular concentration of glutamate, which can lead to the activation of glutamate receptors and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to have both acute and long-term effects on neuronal activity. Acutely, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide increases the extracellular concentration of glutamate, leading to the activation of glutamate receptors and subsequent changes in synaptic transmission. Long-term exposure to N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to cause downregulation of glutamate transporters, leading to a decrease in glutamate uptake and subsequent changes in neuronal activity.
实验室实验的优点和局限性
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of EAAT2, making it a valuable tool for investigating the role of glutamate transporters in the brain. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to have a long half-life, allowing for sustained inhibition of glutamate transporters. However, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has some limitations as a research tool. It has been shown to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more selective inhibitors of EAAT2. Additionally, further studies are needed to investigate the long-term effects of N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide on glutamate transporters and neuronal activity. Finally, the potential therapeutic applications of N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide in neurological disorders such as epilepsy and stroke warrant further investigation.
科学研究应用
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in neuroscience research. It is primarily used as a tool to investigate the role of glutamate transporters in the brain. Glutamate is a neurotransmitter that plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-22-9-20-13-8-10(6-7-14(13)22)21-15(23)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURMTCSJMYDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-benzimidazol-5-yl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4754734.png)
![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4754746.png)
![1-{[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4754753.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
![(4-chloro-2-methylphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4754776.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4754788.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4754801.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4754814.png)
![2-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4754816.png)


![1-acetyl-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4754835.png)